This compound falls under the category of amino alcohols and is classified as a secondary amine due to the presence of a methylamino group. It is also part of a broader class of compounds used in drug development due to its pharmacological properties.
The synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol typically involves several methods:
The synthesis typically requires controlled temperature and pressure conditions to optimize yield and purity, with some methods achieving over 99% enantiomeric excess.
The molecular structure of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol features:
CNCC[C@H](O)c1cccs1
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1
The compound exhibits chirality at the carbon atom adjacent to the hydroxyl group, which is crucial for its biological activity.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol participates in several types of chemical reactions:
These reactions are essential for modifying the compound for various pharmaceutical applications.
The mechanism of action for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol primarily relates to its role as a precursor in synthesizing duloxetine. As an antidepressant, duloxetine functions by inhibiting the reuptake of serotonin and norepinephrine in the brain, thus enhancing mood and alleviating depressive symptoms. The specific interactions at neurotransmitter receptors are critical for its therapeutic effects .
Property | Value |
---|---|
Molecular Weight | 171.26 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in polar solvents |
These properties influence its handling and application in pharmaceutical formulations.
The primary application of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol lies in its use as an intermediate in synthesizing duloxetine and potentially other therapeutic agents targeting depression and anxiety disorders. Its efficient synthesis routes are crucial for pharmaceutical manufacturing, ensuring high yields and enantiomeric purity necessary for drug efficacy .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: